2-Amino-3-pentafluoroethyloxy-propionic acid
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Overview
Description
2-Amino-3-(pentafluoroethoxy)propanoic acid, also known as H-DL-Ser(CF2CF3)-OH, is a chemical compound with the formula C5H6F5NO3 . It is used in laboratory chemicals, manufacture of substances, and scientific research and development .
Molecular Structure Analysis
The molecular structure of 2-Amino-3-(pentafluoroethoxy)propanoic acid consists of an amino group (-NH2), a carboxyl group (-COOH), and a pentafluoroethoxy group attached to a propane backbone . The exact 3D structure could not be found in the search results.Scientific Research Applications
Applications in Cancer Research
Glycyrrhetinic acid derivatives, which are semisynthetic and derived from natural sources, have shown promising applications in the development of future cancer treatments. These derivatives exhibit significant cytotoxic effects toward various cancer cells, highlighting the potential of amino acid derivatives in medicinal chemistry for cancer research (Hussain et al., 2021).
Role in Flavor Formation in Foods
The production and breakdown pathways of branched aldehydes from amino acids in food products have been studied extensively. These pathways are crucial for controlling the formation of flavors in both fermented and non-fermented products, demonstrating the significance of amino acid derivatives in food science (Smit et al., 2009).
Synthesis and Transformation of Functionalized β-Amino Acid Derivatives
β-Amino acid derivatives have been used in drug research due to their biological relevance. Various metathesis reactions have facilitated access to functionalized derivatives, indicating the versatility and potential of amino acid derivatives in synthetic and medicinal chemistry (Kiss et al., 2018).
Biomedical Applications of Poly(amino acid)s
Polymers based on amino acid building blocks have been considered for various biomedical applications due to their biocompatibility, biodegradability, and metabolizable degradation products. The review on highly branched polymers derived from amino acids discusses their potential use as delivery vehicles for genes and drugs (Thompson & Scholz, 2021).
Environmental Degradation of Polyfluoroalkyl Chemicals
Research into the environmental biodegradability of polyfluoroalkyl chemicals, which include perfluoroalkyl acid (PFAA) precursors, provides insights into the degradation pathways, half-lives, and defluorination potential of such compounds. This research is crucial for understanding the environmental fate and impacts of fluorinated compounds (Liu & Avendaño, 2013).
Mechanism of Action
Safety and Hazards
2-Amino-3-(pentafluoroethoxy)propanoic acid is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes in contact with skin .
Properties
IUPAC Name |
2-amino-3-(1,1,2,2,2-pentafluoroethoxy)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F5NO3/c6-4(7,8)5(9,10)14-1-2(11)3(12)13/h2H,1,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHVEYIFZLXWBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)OC(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F5NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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